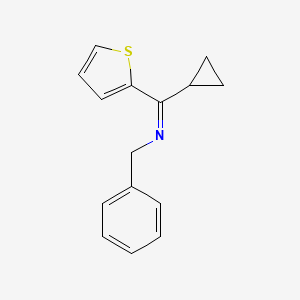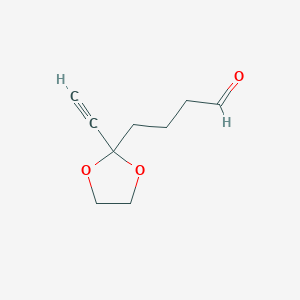
4-(2-Ethynyl-1,3-dioxolan-2-YL)butanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Ethynyl-1,3-dioxolan-2-yl)butanal is an organic compound with a unique structure that includes both an ethynyl group and a dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-ethynyl-1,3-dioxolan-2-yl)butanal typically involves the reaction of a suitable aldehyde with an ethynyl-containing reagent in the presence of a catalyst. One common method involves the use of a palladium-catalyzed coupling reaction, where the aldehyde is reacted with an ethynyl-containing compound under mild conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
化学反应分析
Types of Reactions
4-(2-Ethynyl-1,3-dioxolan-2-yl)butanal can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Catalysts like palladium or copper are frequently employed in substitution reactions involving the ethynyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
科学研究应用
4-(2-Ethynyl-1,3-dioxolan-2-yl)butanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the design of new drugs.
Industry: It is utilized in the production of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of 4-(2-ethynyl-1,3-dioxolan-2-yl)butanal involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, forming new bonds and modifying the structure of target molecules. The dioxolane ring provides stability and can influence the compound’s reactivity and interaction with other molecules.
相似化合物的比较
Similar Compounds
4-(1,3-Dioxolan-2-yl)butanal: This compound lacks the ethynyl group, making it less reactive in certain types of chemical reactions.
4-(2-Ethenyl-1,3-dioxolan-2-yl)butanal:
Uniqueness
4-(2-Ethynyl-1,3-dioxolan-2-yl)butanal is unique due to the presence of both an ethynyl group and a dioxolane ring. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
113281-25-7 |
|---|---|
分子式 |
C9H12O3 |
分子量 |
168.19 g/mol |
IUPAC 名称 |
4-(2-ethynyl-1,3-dioxolan-2-yl)butanal |
InChI |
InChI=1S/C9H12O3/c1-2-9(5-3-4-6-10)11-7-8-12-9/h1,6H,3-5,7-8H2 |
InChI 键 |
BOPKPKMYKRSADW-UHFFFAOYSA-N |
规范 SMILES |
C#CC1(OCCO1)CCCC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


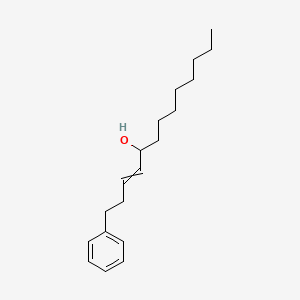
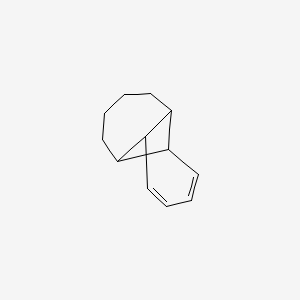

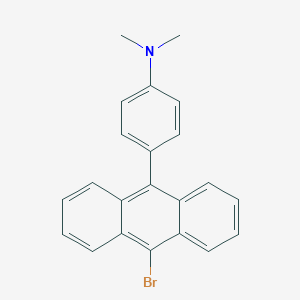

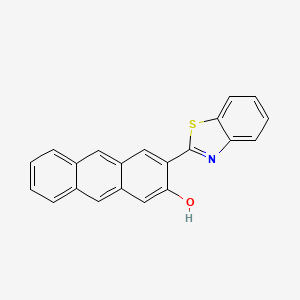
![9H-Pyrido[3,4-b]indol-6-ol, 5,7-dichloro-](/img/structure/B14295979.png)
![2-[(Pyrrolidin-1-yl)methyl]pyridin-3-yl dimethylcarbamate](/img/structure/B14295982.png)

![[10-(Dicyanomethylidene)anthracen-9(10H)-ylidene]cyanamide](/img/structure/B14295997.png)
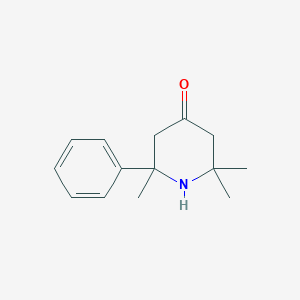

![6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14296025.png)
